Methyl 3-bromo-5-chloro-4-ethoxybenzoate
Description
Methyl 3-bromo-5-chloro-4-ethoxybenzoate is a substituted benzoate ester featuring a bromine atom at position 3, a chlorine atom at position 5, and an ethoxy group at position 4 of the aromatic ring. The methyl ester group at the carboxyl position enhances its stability and modulates solubility in organic solvents. This compound is of interest in pharmaceutical and agrochemical research due to the electronic and steric effects imparted by its substituents, which influence reactivity and binding interactions.
Properties
IUPAC Name |
methyl 3-bromo-5-chloro-4-ethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO3/c1-3-15-9-7(11)4-6(5-8(9)12)10(13)14-2/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICODQBLIPQWIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-chloro-4-ethoxybenzoate typically involves the esterification of 3-bromo-5-chloro-4-ethoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-chloro-4-ethoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the ethoxy group can yield aldehydes or carboxylic acids, depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Substitution: Formation of substituted benzoates.
Reduction: Formation of alcohols or amines.
Oxidation: Formation of aldehydes or carboxylic acids.
Scientific Research Applications
Methyl 3-bromo-5-chloro-4-ethoxybenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Utilized in the preparation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-5-chloro-4-ethoxybenzoate depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form desired products. In pharmaceuticals, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Electronic Effects
The compound’s reactivity and physicochemical properties are heavily influenced by the positions and nature of its substituents. Below is a comparative analysis with closely related derivatives:
Table 1: Structural and Electronic Comparison
Key Observations:
- Steric Effects : The ethoxy group in this compound introduces moderate steric bulk compared to the compact fluorine atom in Methyl 3-bromo-4-chloro-5-fluorobenzoate . This may reduce reaction rates in sterically sensitive processes.
- Electronic Effects : The combined presence of Br and Cl in the target compound creates a strong electron-withdrawing environment, similar to Methyl 3-bromo-4-chloro-5-fluorobenzoate. However, the ethoxy group at position 4 donates electrons via resonance, partially counteracting the deactivating effects of halogens .
- Solubility : Ethyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate exhibits higher lipophilicity due to the benzyl group, whereas the target compound’s ethoxy group may improve solubility in polar aprotic solvents.
Thermal and Stability Profiles
While direct thermal data for the target compound are unavailable, analogs suggest:
- Thermal Stability : Methyl esters generally decompose above 200°C, but halogen substituents (Br, Cl) may lower decomposition temperatures due to weakened C–X bonds .
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